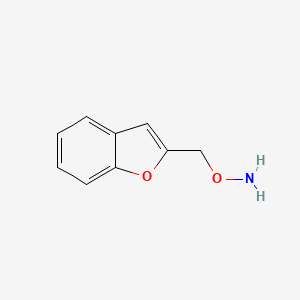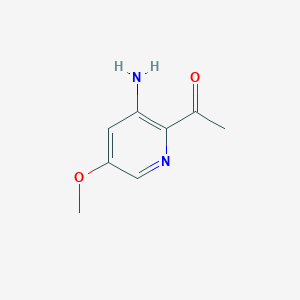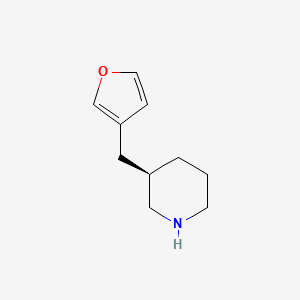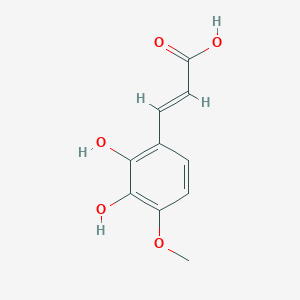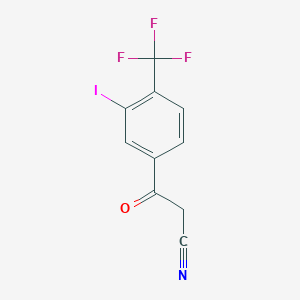
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile is a fluorinated organic compound with the molecular formula C10H5F3INO and a molecular weight of 339.05 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoylacetonitrile core, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 3-Iodo-4-(trifluoromethyl)benzoylacetonitrile typically involves the iodination of 4-(trifluoromethyl)benzoylacetonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl derivatives.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of palladium catalysts to form substituted alkynes.
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in lithium-ion batteries, it forms a stable and dense cathode-electrolyte interface film, preventing the continuous oxidative decomposition of the electrolyte and enhancing the battery’s cycling and overcharge resistance . This mechanism highlights its role in improving the performance and safety of high-voltage lithium-ion batteries.
Comparison with Similar Compounds
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile can be compared with similar compounds such as:
4-Iodobenzotrifluoride: This compound also contains an iodine and trifluoromethyl group but lacks the acetonitrile moiety, making it less versatile in certain synthetic applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and an iodine atom, offering different reactivity and properties compared to this compound.
4-Iodo-3-trifluoromethyl-1H-pyrazole: This compound features a pyrazole ring, providing unique chemical properties and applications distinct from those of this compound.
Properties
Molecular Formula |
C10H5F3INO |
|---|---|
Molecular Weight |
339.05 g/mol |
IUPAC Name |
3-[3-iodo-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)7-2-1-6(5-8(7)14)9(16)3-4-15/h1-2,5H,3H2 |
InChI Key |
NIJSQXAHJWBEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


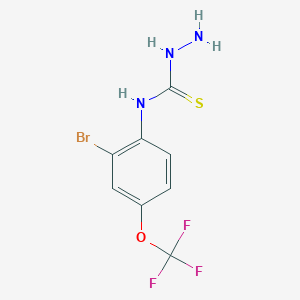





![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
